3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Major Products
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives with various functional groups .
Scientific Research Applications
3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but lacks the oxadiazole ring.
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
3-(Trifluoromethyl)phenylthiourea: Contains a thiourea group instead of an oxadiazole ring.
Uniqueness
3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C15H10F3N3O |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-14(22-21-13)10-4-2-6-12(19)8-10/h1-8H,19H2 |
InChI Key |
CNFZMJDWACQNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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